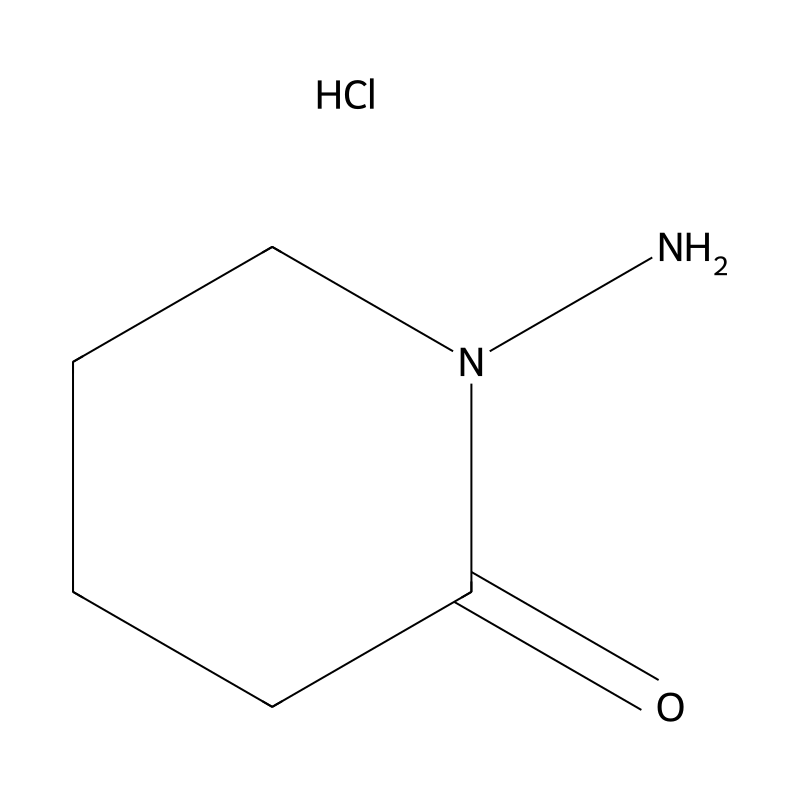1-Aminopiperidin-2-one hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Moreover, piperidine and its derivatives have shown potential in the field of oncology . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 150.61 g/mol. It is characterized by its piperidine ring structure, which is a six-membered saturated ring containing one nitrogen atom. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and pharmaceuticals. Its CAS number is 31967-08-5, and it can be represented by the SMILES notation: Cl.NC1CCCN1=O .
- Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in various substrates.
- Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
These reactions make it a versatile intermediate in organic synthesis.
1-Aminopiperidin-2-one hydrochloride can be synthesized through various methods, including:
- Cyclization Reactions: Starting from amino acids or other piperidine derivatives, cyclization can yield the desired product.
- Reduction of Precursors: Reductive amination of suitable carbonyl compounds followed by cyclization can also produce 1-Aminopiperidin-2-one.
A common synthetic route involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under acidic conditions to facilitate cyclization and formation of the amino group.
This compound finds applications in several fields:
- Pharmaceutical Research: As an intermediate in the synthesis of bioactive compounds.
- Chemical Biology: Used in studies involving enzyme inhibitors or receptor ligands.
- Material Science: Potential use in developing polymers or other materials due to its unique structural features.
Interaction studies of 1-Aminopiperidin-2-one hydrochloride focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter systems, although detailed pharmacological profiles are necessary for comprehensive understanding.
Similar Compounds
1-Aminopiperidin-2-one hydrochloride shares structural similarities with several other compounds, which include:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-Aminopiperidin-2-one | 42538-31-8 | C5H10N2O | Different stereochemistry affects activity |
| 5-Aminopiperidin-2-one | 34294-79-6 | C5H10N2O | Variation in position of amino group |
| 4-Aminopiperidin-2-one | 31967-09-6 | C5H10N2O | Another positional isomer |
These compounds exhibit varying pharmacological properties due to differences in their molecular structure and functional groups, highlighting the uniqueness of 1-Aminopiperidin-2-one hydrochloride within this class.








